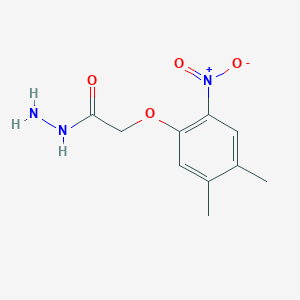
2-(Methylsulfinyl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfinyl)pyrimidin-5-ol typically involves the reaction of pyrimidine derivatives with methylsulfinyl groups under controlled conditions. One common method involves the reaction of 5-amino-3-hetarylpyrazole with malonic acid . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves bulk manufacturing processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Methylsulfinyl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions often involve specific temperatures and pH levels to ensure optimal results .
Major Products: The major products formed from the reactions of this compound include various substituted pyrimidine derivatives. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)pyrimidin-5-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it has shown potential as an anti-inflammatory agent by inhibiting the expression of certain inflammatory mediators . In medicine, it is being explored for its neuroprotective and anti-neuroinflammatory properties . Additionally, it has applications in the industry as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)pyrimidin-5-ol involves the inhibition of specific molecular targets and pathways. For instance, it inhibits the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . This inhibition is achieved through the compound’s interaction with key enzymes and receptors involved in the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
2-(Methylsulfinyl)pyrimidin-5-ol can be compared with other similar compounds, such as 2-(Methylsulfonyl)pyrimidin-5-ol and 2-Methyl-5-methylsulfonyl-4-pyrimidinol . These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific methylsulfinyl group, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(Methylsulfonyl)pyrimidin-5-ol
- 2-Methyl-5-methylsulfonyl-4-pyrimidinol
- 5-Chloro-2-methylsulfonyl-pyrimidin-4-ol
Eigenschaften
Molekularformel |
C5H6N2O2S |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
2-methylsulfinylpyrimidin-5-ol |
InChI |
InChI=1S/C5H6N2O2S/c1-10(9)5-6-2-4(8)3-7-5/h2-3,8H,1H3 |
InChI-Schlüssel |
AIHLLRYJQNCULW-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(C=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl5-(aminomethyl)hexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate](/img/structure/B13011205.png)
![7-bromo-N-(2-fluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13011209.png)

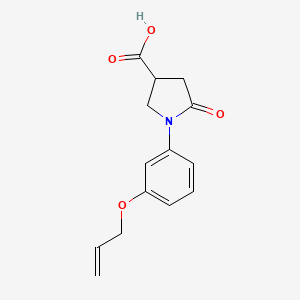

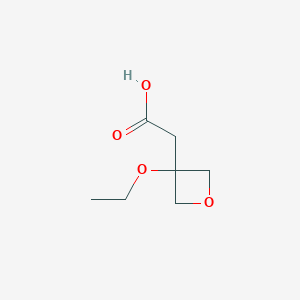
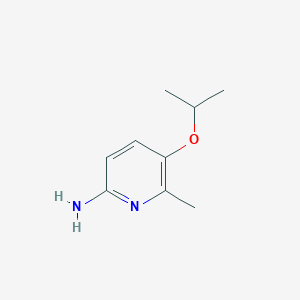
![3-iodo-4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13011242.png)
![7-Bromo-2-chloro-5-trityl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13011248.png)
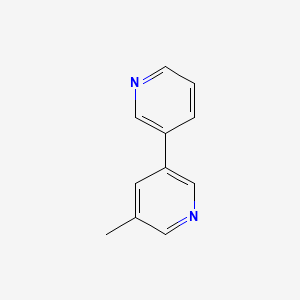
![2-(Dimethylamino)-5-methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13011259.png)
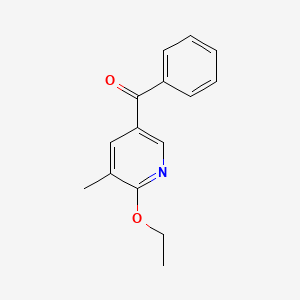
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13011283.png)
